N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine
説明
特性
IUPAC Name |
N'-methyl-N'-(1-methylpiperidin-4-yl)-1-phenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-17-10-8-14(9-11-17)18(2)12-15(16)13-6-4-3-5-7-13/h3-7,14-15H,8-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBICFQKMDXFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine, also known by its CAS number 953716-06-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₅H₂₅N₃
- Molecular Weight : 247.38 g/mol
- CAS Number : 953716-06-8
Research indicates that N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine may interact with various biological targets, influencing pathways associated with apoptosis and cell proliferation. The compound's structure suggests potential interactions with neurotransmitter receptors and enzymes involved in cancer pathways.
Key Findings:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells by upregulating pro-apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic factors like Bcl-2 .
- Cell Cycle Arrest : Studies have indicated that it can halt cell growth at the G2/M phase, similar to established anticancer agents .
Anticancer Properties
Several studies have evaluated the anticancer effects of N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine. Its cytotoxicity has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 15.0 | Induces apoptosis via caspase activation |
| HT-29 (Colorectal) | 12.5 | Cell cycle arrest at G2/M phase |
| U-937 (Renal) | 10.0 | Upregulates BAX and downregulates Bcl-2 |
Case Studies
- Study on Breast Cancer Cells : In a recent study, N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine demonstrated significant cytotoxic effects on MDA-MB-231 cells, leading to increased apoptosis rates and reduced cell viability .
- Colorectal Cancer Research : Another investigation highlighted its efficacy against HT-29 cells, where it was found to disrupt the cell cycle and induce apoptosis through specific signaling pathways .
Pharmacokinetics and Toxicity
While specific pharmacokinetic data for N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine is limited, preliminary assessments suggest favorable drug-like properties. Further studies are needed to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles.
Toxicity Assessment
Initial toxicity evaluations indicate a moderate safety profile; however, comprehensive toxicological studies are essential to establish safe dosage ranges for potential therapeutic applications.
類似化合物との比較
Structural and Functional Comparisons
The compound is compared to piperidine-based analogs with varying substituents to elucidate structure-activity relationships (SAR). Key compounds include:
Physicochemical Properties
Substituent Effects on Activity
- Amino Groups: The primary amine on the phenylethyl chain may facilitate hydrogen bonding in biological targets, while the dimethylated piperidine amine could reduce basicity, affecting pharmacokinetics.
- Aromatic vs. Aliphatic Substituents : Methoxyethyl groups () improve solubility but may reduce target affinity compared to phenyl groups.
準備方法
Reductive Amination with Dimethylamine
A representative procedure involves reacting 1-(tert-butoxycarbonyl)-4-piperidone (1.00 g, 4.75 mmol) with dimethylamine hydrochloride (800 mg, 9.8 mmol) and sodium cyanoborohydride (270 mg, 4.3 mmol) in methanol at room temperature for 96 hours. Acidic workup (concentrated HCl) followed by basification (2M NaOH) and extraction with methylene chloride yields N,N-dimethylpiperidin-4-amine (169 mg, 35% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 20°C |
| Reaction Time | 96 hours |
| Reducing Agent | NaCNBH3 |
| Yield | 35% |
Procedure Summary
-
Generate phenyl lithium from bromobenzene and lithium ribbon.
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Add α-piperidinoisobutyronitrile in ether.
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Reflux for 2 hours, hydrolyze with NH4Cl.
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Isolate product via crystallization (e.g., hydrochloride salt).
Optimization Notes
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Excess phenyl lithium (1.5 eq.) improves conversion.
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Ether as solvent minimizes side reactions.
Schiff Base Condensation
A modified Mannich reaction employs N-benzylidenemethylamine as the electrophilic partner. In a reported protocol, a dianion generated from 2,2-dimethylpropanamide using n-butyllithium reacts with N-benzylidenemethylamine to form the β-aminoamide intermediate. Transposition to the piperidine system involves substituting the propanamide with N,N-dimethylpiperidin-4-amine.
Critical Steps
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Dianion formation at 0°C to prevent decomposition.
Integrated Synthetic Routes
Sequential Reductive Amination and Organometallic Addition
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Synthesize N,N-dimethylpiperidin-4-amine via reductive amination.
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Convert the 4-amine to a nitrile (e.g., via Strecker synthesis).
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Hydrolyze with HCl to yield N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine.
Yield Comparison
One-Pot Tandem Methodology
A patent (EP0066773) describes a tandem reductive amination-alkylation using dimethylamine and benzaldehyde in the presence of NaBH3CN. This approach remains theoretical for the target compound but is validated for analogous structures.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Challenges and Mitigation Strategies
Low Yields in Reductive Amination
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of piperidine derivatives typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. For example, similar compounds are synthesized by first forming the piperidine core, followed by alkylation or amination steps to introduce substituents . Optimizing reaction conditions (e.g., using catalysts like palladium on carbon, solvents like ethanol, and temperatures between 60–80°C) can improve yields. Purity can be enhanced via column chromatography or recrystallization .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton and carbon environments.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation.
- X-ray Crystallography : To resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding) .
Example: In related compounds, H NMR peaks at δ 2.3–3.1 ppm correspond to piperidine protons, while aromatic protons appear at δ 6.7–7.5 ppm .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodological Answer : Use aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol for solubility. Store at –20°C in airtight, light-protected containers to prevent degradation. Stability tests via HPLC over 6–12 months are recommended to assess long-term integrity .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Conduct in vitro assays targeting receptors common to piperidine derivatives (e.g., serotonin or dopamine receptors). Use competitive binding assays with radiolabeled ligands (e.g., H-spiperone for dopamine D2 receptors) and measure IC values. Prioritize cytotoxicity screening using MTT assays on human cell lines .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Replicate studies under standardized protocols and validate compound purity via LC-MS. Compare results against reference compounds with well-characterized activities (e.g., fentanyl derivatives for opioid receptor binding) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Synthesize analogs with modifications to:
- Amino group : Replace dimethyl groups with ethyl or cyclopropyl.
- Phenyl substituents : Introduce halogens or methoxy groups.
Test analogs in receptor-binding assays and correlate substitutions with activity changes. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like μ-opioid receptors .
Q. What experimental approaches elucidate the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- Methodological Answer :
- PK Studies : Administer the compound in rodent models and measure plasma concentrations via LC-MS/MS. Calculate parameters like half-life () and bioavailability.
- PD Studies : Use electrophysiology (e.g., patch-clamp) to assess effects on ion channels or in vivo behavioral assays (e.g., tail-flick test for analgesia) .
Q. How can computational modeling guide the optimization of receptor selectivity?
- Methodological Answer : Perform molecular dynamics simulations to analyze interactions with off-target receptors (e.g., σ receptors). Use free-energy perturbation (FEP) to predict the impact of structural changes on binding affinity. Validate predictions with in vitro assays .
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